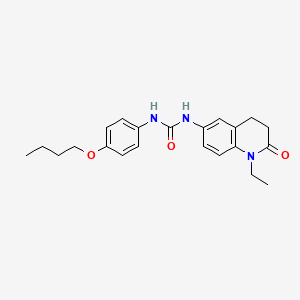
1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound with potential applications in scientific research. This compound is also known as BPTU and belongs to the class of urea derivatives. BPTU has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
科学的研究の応用
Synthesis of Derivatives and Complex Compounds
Research has focused on synthesizing various derivatives and complex compounds using urea and related structures. For instance, Kaptı, Dengiz, and Balcı (2016) reported the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from related compounds, emphasizing the potential for creating diverse molecular structures (Kaptı, Dengiz, & Balcı, 2016).
Pharmacological Evaluation
In pharmacological contexts, compounds similar to 1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea have been evaluated for various biological activities. Zára-Kaczián et al. (1986) discussed the antidepressant action of tetrahydroisoquinoline derivatives, highlighting the importance of ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups attached to the isoquinoline skeleton (Zára-Kaczián, György, Déak, Seregi, & Dóda, 1986).
Complexation and Anion Binding
Research by Kretschmer, Dittmann, and Beck (2014) on macrocyclic bis(ureas) revealed their application as complexing agents for anions. This study highlights the diverse functional applications of urea derivatives in forming adducts with polar molecules and anions (Kretschmer, Dittmann, & Beck, 2014).
Antimicrobial Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. For example, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, demonstrating good antimicrobial activity compared to standard drugs (Patel & Shaikh, 2011).
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-5-14-28-19-10-7-17(8-11-19)23-22(27)24-18-9-12-20-16(15-18)6-13-21(26)25(20)4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZXQEMUXUOVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

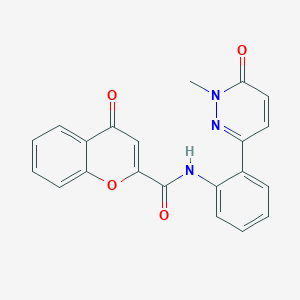
![2-[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]-5-methylbenzoic acid](/img/structure/B2709181.png)
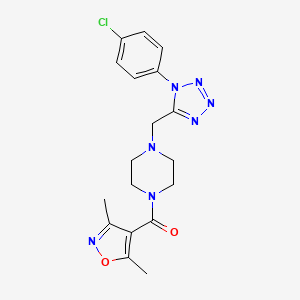
![ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B2709184.png)
![1-(2,4-Dichlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2709186.png)

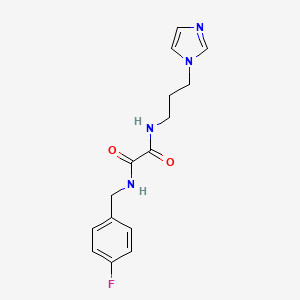
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)

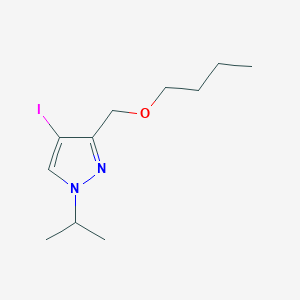
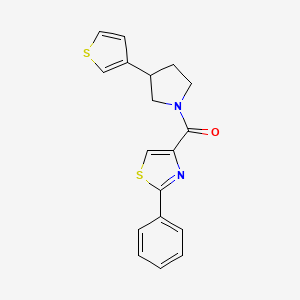
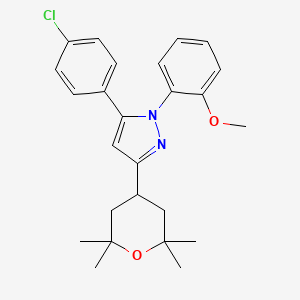

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)